8(S)-HETrE

Description

Structure

3D Structure

Properties

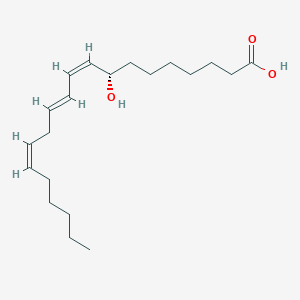

Molecular Formula |

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(8S,9Z,11E,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9+,16-13-/t19-/m1/s1 |

InChI Key |

SKIQVURLERJJCK-GMPUQMIZSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C\[C@H](CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of 8(S)-HETrE

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxy-(9E,11Z,14Z)-eicosatrienoic acid, or 8(S)-HETrE, is a lipid mediator derived from the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA). While direct research on the specific biological functions of this compound is limited, its metabolic context suggests a potential role in modulating inflammatory and cellular processes. This technical guide provides a comprehensive overview of the known information regarding this compound, including its biosynthesis, potential biological activities inferred from related compounds, and the broader physiological significance of its metabolic pathway. Due to the scarcity of direct studies, this guide extrapolates potential functions and signaling pathways based on the well-characterized activities of its precursor, DGLA, and the analogous arachidonic acid-derived metabolite, 8(S)-HETE.

Introduction

Eicosanoids are a class of signaling molecules derived from 20-carbon polyunsaturated fatty acids that play crucial roles in a myriad of physiological and pathological processes. While the metabolites of arachidonic acid (AA) have been extensively studied, those derived from other fatty acids like dihomo-γ-linolenic acid (DGLA) are gaining increasing attention for their distinct biological activities. This compound is one such DGLA metabolite. This document aims to consolidate the current understanding of this compound, provide a framework for its potential biological functions, and offer insights for future research and drug development.

Biosynthesis of this compound

The synthesis of this compound is intrinsically linked to the metabolism of dietary omega-6 fatty acids. The pathway begins with the essential fatty acid linoleic acid (LA), which is converted to γ-linolenic acid (GLA). GLA is then elongated to form DGLA, the direct precursor of this compound.

DGLA can be metabolized by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce a range of eicosanoids. Specifically, this compound is formed from DGLA through the action of a lipoxygenase, likely an 8-lipoxygenase or a lipoxygenase with 8-lipoxygenase activity. While the specific human enzyme responsible for this conversion has not been definitively identified, studies in rabbit neutrophils have demonstrated the production of this compound from DGLA.

Metabolic Pathway of this compound Synthesis

Potential Biological Functions of this compound

Direct experimental evidence for the biological functions of this compound is sparse. However, educated inferences can be drawn from the known activities of its precursor DGLA, other DGLA-derived metabolites, and the structurally similar molecule 8(S)-HETE.

Context of DGLA-Derived Metabolites: An Anti-Inflammatory Milieu

DGLA is a precursor to eicosanoids that are generally considered to have anti-inflammatory or less pro-inflammatory properties compared to their arachidonic acid-derived counterparts. For instance:

-

Prostaglandin E1 (PGE1): Produced from DGLA via COX enzymes, PGE1 exhibits vasodilatory and anti-inflammatory effects.

-

15(S)-HETrE: Formed from DGLA by 15-lipoxygenase, 15(S)-HETrE can inhibit the formation of pro-inflammatory leukotrienes from arachidonic acid.

Given this context, it is plausible that this compound may also contribute to a predominantly anti-inflammatory or inflammation-resolving environment.

Inferences from 8(S)-HETE: A Pro-Inflammatory and Proliferative Analogue

In contrast to the anti-inflammatory nature of other DGLA metabolites, the arachidonic acid-derived analogue, 8(S)-HETE, has been shown to possess pro-inflammatory and proliferative functions. Studies on 8(S)-HETE have demonstrated its role in:

-

Corneal Wound Healing: 8(S)-HETE promotes the migration of corneal epithelial cells, a crucial step in wound repair.

-

Inflammation: It is implicated in inflammatory responses in the skin.

-

Cellular Signaling: 8(S)-HETE is suggested to act through the MAPK and NF-κB signaling pathways, which are central to inflammation and cell proliferation.

The structural similarity between this compound and 8(S)-HETE raises the possibility that this compound might share some of these biological activities, potentially acting as a modulator of cell migration and proliferation. However, it is also possible that the single difference in the number of double bonds could significantly alter its receptor binding and downstream effects.

Potential Role in Metabolic Regulation

A study has reported that serum levels of this compound are decreased in a mouse model of high-fat, high-sucrose diet-induced obesity. This finding suggests a potential link between this compound and metabolic homeostasis. It is conceivable that this compound may play a role in adipocyte or hepatocyte function, although further research is required to substantiate this.

Putative Signaling Pathways

As no specific receptor or signaling pathway has been identified for this compound, we can hypothesize a potential mechanism of action based on the signaling of 8(S)-HETE, which is known to activate G-protein coupled receptors (GPCRs).

Hypothesized Signaling Pathway for this compound

Quantitative Data

There is a notable absence of quantitative data regarding the biological activity of this compound in the current scientific literature. Key metrics such as EC50 and IC50 values, which are crucial for determining the potency and efficacy of a bioactive molecule, have not been reported.

Table 1: Summary of Available Quantitative Data for this compound

| Parameter | Value | Cell/System | Reference |

| EC50 | Not Reported | - | - |

| IC50 | Not Reported | - | - |

| Binding Affinity (Kd) | Not Reported | - | - |

The lack of such data underscores the nascent stage of research into the specific functions of this lipid mediator.

Experimental Protocols

Detailed experimental protocols specifically designed for the study of this compound's biological function are not available. However, standard methodologies used for the investigation of other eicosanoids can be adapted.

General Workflow for Investigating this compound Function

An In-depth Technical Guide to the Endogenous Synthesis Pathways of 8(S)-HETrE

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) is a bioactive lipid mediator derived from the oxidative metabolism of dihomo-γ-linolenic acid (DGLA). As a member of the eicosanoid family, it is implicated in various physiological and pathophysiological processes, including inflammation and cell signaling. Understanding the endogenous synthesis of this compound is crucial for elucidating its biological functions and for the development of novel therapeutic agents targeting its pathway. This technical guide provides a comprehensive overview of the core synthesis pathways of this compound, detailing the enzymatic reactions, substrate specificity, and relevant experimental methodologies. It also presents quantitative data in a structured format and visualizes the key pathways using standardized diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxygenation of 20-carbon polyunsaturated fatty acids (PUFAs). Among these, this compound has emerged as a molecule of interest due to its potential role in cellular regulation. Unlike the more extensively studied hydroxyeicosatetraenoic acids (HETEs) derived from arachidonic acid (AA), HETrEs are synthesized from DGLA. This distinction in precursor fatty acids leads to metabolites with potentially different biological activities. This guide focuses specifically on the endogenous synthesis of the 8(S) enantiomer of HETrE.

Core Synthesis Pathway of this compound

The primary pathway for the endogenous synthesis of this compound involves the enzymatic oxygenation of DGLA by specific lipoxygenases (LOX). This process is analogous to the synthesis of HETEs from arachidonic acid.

Substrate: Dihomo-γ-Linolenic Acid (DGLA)

The precursor for this compound is Dihomo-γ-linolenic acid (20:3n-6), an omega-6 fatty acid found in cellular phospholipids. DGLA is elongated from γ-linolenic acid (GLA) and can be further metabolized by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce a range of bioactive lipids[1][2].

Key Enzyme: Lipoxygenase (LOX)

The synthesis of this compound is catalyzed by a lipoxygenase. While the specific human enzyme responsible for the direct synthesis of this compound is not as well-characterized as those for other eicosanoids, studies in murine models have identified an 8S-lipoxygenase that converts arachidonic acid to 8(S)-HETE[3]. It is plausible that a homologous enzyme or an enzyme with similar substrate specificity is responsible for the conversion of DGLA to this compound in humans. The general reaction involves the stereospecific insertion of molecular oxygen at the C8 position of DGLA, followed by reduction of the resulting hydroperoxy intermediate (8(S)-HPETrE) to the hydroxy derivative, this compound.

It is important to differentiate the synthesis of this compound from that of its structural analog, 8(S)-HETE. The latter is synthesized from arachidonic acid (AA) via the action of an 8S-lipoxygenase, an enzyme activity that has been identified in mouse skin[3].

Distinction from the Cytochrome P450 Pathway

While the cytochrome P450 (CYP) epoxygenase pathway is a major route for the metabolism of PUFAs, including DGLA, it typically leads to the formation of epoxides and different regioisomers of hydroxyeicosatrienoic acids[4][5][6]. The synthesis of this compound is primarily attributed to the lipoxygenase pathway.

Quantitative Data on Synthesis

Quantitative data on the specific kinetics of the enzyme responsible for this compound synthesis is limited. However, data from related lipoxygenase reactions can provide valuable insights into the potential efficiency and regulation of this pathway.

| Enzyme Family | Substrate | Product | Key Kinetic Parameters (Example) | Reference |

| Lipoxygenase | Dihomo-γ-linolenic acid (DGLA) | 12(S)-HETrE | - | [7][8] |

| Lipoxygenase | Dihomo-γ-linolenic acid (DGLA) | 15-HETrE | - | [9][10] |

| 5-Lipoxygenase | Arachidonic Acid (AA) | 5-HETE | Vmax: 25.76 µmol/min/mg; Km: ~0.07 molar fraction | [11] |

| 8S-Lipoxygenase | Arachidonic Acid (AA) | 8(S)-HETE | Specific Activity: ~0.1 µmol/min/mg | [12] |

Note: The kinetic parameters for 5-lipoxygenase with arachidonic acid are provided as an example of lipoxygenase kinetics. Specific values for the enzyme converting DGLA to this compound are not currently well-documented in publicly available literature.

Signaling Pathways

This compound and its analog 8(S)-HETE are known to exert their biological effects by interacting with specific signaling pathways. 8(S)-HETE is a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and to a lesser extent, PPARγ[13]. Activation of these nuclear receptors leads to the regulation of gene transcription involved in lipid metabolism and inflammation. Furthermore, 8-HETE has been shown to influence the MAPK and NF-κB signaling pathways[14]. The signaling activities of 12(S)-HETrE have been linked to Gαs-coupled receptor signaling[7]. It is likely that this compound shares some of these signaling mechanisms.

Experimental Protocols

The study of this compound synthesis requires robust experimental protocols for enzyme activity assays and product detection.

Lipoxygenase Activity Assay

Objective: To measure the activity of lipoxygenase enzymes capable of metabolizing DGLA.

Principle: Lipoxygenase activity can be determined by measuring the formation of the hydroperoxy or hydroxy fatty acid product. This can be achieved using colorimetric or fluorometric methods that detect the oxidized product, or by direct quantification using chromatography. A common spectrophotometric method relies on the detection of the conjugated diene system formed in the product, which absorbs light at 234 nm[15][16].

Materials:

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Dihomo-γ-linolenic acid (DGLA) substrate

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer or fluorometer

-

Lipoxygenase assay kit (commercial kits are available, e.g., from Abcam, Cayman Chemical)[17][18]

Procedure (General Spectrophotometric Method):

-

Prepare the DGLA substrate solution in the assay buffer. An emulsifying agent like Tween-20 may be required to solubilize the fatty acid.

-

Add the enzyme source to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 234 nm over time.

-

Calculate the enzyme activity based on the rate of product formation, using the molar extinction coefficient of the product.

Detection and Quantification of this compound

Objective: To identify and quantify this compound in biological samples.

Principle: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of eicosanoids like this compound. This technique allows for the separation of different isomers and provides structural information for confident identification.

Materials:

-

Biological sample (e.g., cell culture supernatant, tissue homogenate)

-

Internal standard (e.g., deuterated 8-HETE)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure (General LC-MS/MS Method):

-

Sample Preparation:

-

Spike the sample with an internal standard.

-

Perform lipid extraction using a suitable organic solvent (e.g., Folch method).

-

Purify the lipid extract using solid-phase extraction (SPE) to enrich for eicosanoids.

-

-

LC-MS/MS Analysis:

-

Inject the purified sample onto the LC system.

-

Separate the analytes using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 8-HETrE and the internal standard are monitored for quantification[19].

-

-

Data Analysis:

-

Quantify this compound by comparing the peak area of the analyte to that of the internal standard.

-

Visualizations

Endogenous Synthesis Pathway of this compound

Caption: Biosynthesis of this compound from DGLA via the lipoxygenase pathway.

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound from biological samples.

Potential Signaling Cascade of this compound

Caption: Putative signaling pathways activated by this compound.

Conclusion

The endogenous synthesis of this compound from DGLA via the lipoxygenase pathway represents a distinct branch of eicosanoid metabolism. While much is known about the synthesis and function of arachidonic acid-derived eicosanoids, the specific enzymes and regulatory mechanisms governing this compound production are still areas of active investigation. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the synthesis and signaling of this intriguing lipid mediator. A deeper understanding of the this compound pathway holds promise for the development of novel therapeutic strategies for a variety of diseases.

References

- 1. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. 12(S)-HETrE, a 12-Lipoxygenase Oxylipin of Dihomo-&ggr;-Linolenic Acid, Inhibits Thrombosis via G&agr;s Signaling in Platelets [escholarship.org]

- 9. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 8,9-leukotriene A4 by murine 8-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. Lipoxygenase activity determination [protocols.io]

- 16. protocols.io [protocols.io]

- 17. assaygenie.com [assaygenie.com]

- 18. abcam.com [abcam.com]

- 19. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8(S)-HETrE: Discovery, History, and Core Technical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid, commonly known as 8(S)-HETrE, is a biologically active lipid mediator derived from the enzymatic oxidation of dihomo-γ-linolenic acid (DGLA). As a member of the eicosanoid family, it is closely related to the more extensively studied hydroxyeicosatetraenoic acids (HETEs). This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to this compound. It includes detailed information on its biosynthesis, chemical properties, and biological functions, with a particular focus on its role in cellular migration. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of lipid signaling and the development of novel therapeutics targeting pathways involving this compound.

Discovery and History

The discovery of this compound is rooted in the broader investigation of lipoxygenase metabolites of arachidonic acid and other polyunsaturated fatty acids. While a specific seminal paper detailing the initial isolation and characterization of this compound remains elusive in readily available literature, its existence and biosynthesis were inferred from studies on the analogous and more abundant 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE).

The enzymatic formation of 8-HETE was first described in the mid-1980s. A pivotal study by Gschwendt et al. in 1986 demonstrated the production of 8-HETE in mouse skin upon stimulation with phorbol esters or the calcium ionophore A23187.[1] Subsequent research in 1991 further elucidated the biosynthesis, establishing that the 8-hydroxy metabolite is almost exclusively the (S)-enantiomer, 8(S)-HETE, formed through the action of a specific 8S-lipoxygenase.[1] This enzyme stereoselectively abstracts the 10-pro-R hydrogen from arachidonic acid.[1] Given that this compound is the trienoic analog of 8(S)-HETE, its discovery followed the understanding of these lipoxygenase pathways acting on different C20 fatty acid substrates.

Chemical Properties and Structure

This compound is a C20 carboxylic acid with a hydroxyl group at the 8th carbon position and three double bonds at the 9, 11, and 14 positions.

| Property | Value |

| Full Chemical Name | (8S,9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |

| Molecular Formula | C₂₀H₃₄O₃ |

| Molecular Weight | 322.5 g/mol |

| Stereochemistry | S-enantiomer at C8 |

| Double Bond Geometry | 9-trans, 11-cis, 14-cis |

Biosynthesis of this compound

This compound is synthesized from the precursor dihomo-γ-linolenic acid (DGLA; 20:3n-6) through the action of a lipoxygenase (LOX) enzyme. The pathway is analogous to the formation of 8(S)-HETE from arachidonic acid.

Experimental Protocol: Biosynthesis and Extraction of this compound (Representative)

This protocol is a representative method based on the established procedures for studying HETE biosynthesis.

-

Cell Culture and Stimulation:

-

Culture relevant cells (e.g., keratinocytes, endothelial cells) in appropriate media.

-

Incubate the cells with the precursor, dihomo-γ-linolenic acid (typically 10-20 µM).

-

Stimulate the cells with an agent like calcium ionophore A23187 (e.g., 5 µM) for a defined period (e.g., 30 minutes) to activate lipoxygenase activity.

-

-

Extraction:

-

Acidify the cell culture medium to a pH of approximately 3.5 with a dilute acid (e.g., 1 M HCl).

-

Extract the lipids using a non-polar solvent, such as ethyl acetate or a chloroform:methanol mixture (2:1, v/v).

-

Perform the extraction twice, pooling the organic phases.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Purification:

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol/water).

-

Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with a low-polarity solvent to remove neutral lipids.

-

Elute the desired hydroxy fatty acids with a more polar solvent, such as methyl formate or ethyl acetate.

-

Evaporate the eluate to dryness.

-

Biological Activity and Signaling Pathways

The biological functions of this compound are not as extensively characterized as those of 8(S)-HETE. However, based on the activity of its tetraene analog, this compound is implicated in the regulation of cellular migration, particularly in the context of wound healing.

The signaling pathways activated by 8-HETE have been investigated in cardiomyocytes, where it induces hypertrophy through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is plausible that this compound may engage similar signaling cascades in other cell types to mediate its effects on cell migration and other cellular processes.

Analytical Methodologies

The analysis and purification of this compound rely on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry for definitive identification and quantification.

Experimental Protocol: Chiral HPLC for Separation of 8-HETrE Enantiomers (Representative)

This protocol is based on methods developed for the chiral separation of HETE isomers.

-

Derivatization (Optional but Recommended for Improved Resolution):

-

Convert the purified 8-HETrE to its methyl ester by reacting with diazomethane or a similar methylating agent.

-

For enhanced resolution, the hydroxyl group can be derivatized to an aromatic ester (e.g., benzoyl or naphthoyl ester) by reaction with the corresponding acid chloride in pyridine.[3]

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column is essential. A commonly used type is (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine.[3]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a polar modifier like 2-propanol or ethanol, is typically used. The exact ratio needs to be optimized for the specific column and derivative.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: UV detection at a wavelength appropriate for the derivative (e.g., 254 nm for aromatic esters) is used to monitor the elution of the separated enantiomers.

-

References

- 1. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolution of enantiomers of hydroxyeicosatetraenoate derivatives by chiral phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 8(S)-HETrE Across Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxy-5Z,9E,11Z-eicosatrienoic acid, or 8(S)-HETrE, is a lipid mediator derived from the enzymatic oxidation of arachidonic acid. While its role in cellular signaling and pathophysiology is an area of growing interest, a comprehensive understanding of its natural occurrence and concentration across various tissues remains a critical knowledge gap. This technical guide synthesizes the current understanding of this compound's presence in biological systems, provides detailed experimental protocols for its quantification, and illustrates its known signaling pathways. A significant focus is placed on presenting available quantitative data in a structured format to aid in comparative analysis and future research endeavors.

Natural Occurrence and Quantitative Data

The quantification of this compound in tissues is technically challenging due to its low abundance and isomeric complexity. Currently, comprehensive data on the basal levels of this compound across a wide range of tissues is limited in publicly available literature. Most studies focus on its formation under specific pathological or stimulated conditions, particularly in tissues with high lipoxygenase activity.

The cornea has been a primary tissue of interest for studying 8-HETE isomers. In the rat cornea, 8(S)-HETE has been identified as a key lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration during wound healing[1]. While this study highlights its functional presence, it does not provide specific concentrations in healthy tissue. Another study on rabbit corneas investigated the metabolism of 12(S)-HETE and the formation of a metabolite, 8(S)-hydroxyhexadecatrienoic acid, but did not quantify endogenous this compound levels[2].

In mouse heart perfusates, 8-HETE levels were measured by LC-MS/MS, showing detectable concentrations at baseline and changes post-ischemia[3]. Similarly, studies on brain ischemia have shown an increase in various HETE isomers, including 8-HETE, although the stereospecificity to this compound was not consistently the focus[4].

Topical application of phorbol ester or calcium ionophore A23187 to mouse skin induces the enzymatic conversion of arachidonic acid to 8-hydroxyeicosatetraenoic acid (8-HETE), which is almost exclusively the 8(S)-hydroxy enantiomer[5]. This suggests that inflammatory conditions can significantly upregulate the production of this compound in the skin.

Table 1: Reported Presence and Quantitative Insights of 8-HETE Isomers in Tissues

| Tissue | Species | Condition | Analyte | Concentration | Analytical Method | Reference |

| Cornea | Rat | Normal | 8(S)-HETE | Presence confirmed | Chiral-phase analysis | [1] |

| Cornea | Rabbit | Post-injury model | 8(S)-OH-16:3 (metabolite) | Relative levels measured | HPLC, GC-MS | [2] |

| Heart Perfusate | Mouse | Baseline | 8-HETE | ~25 pg/mL | LC-MS/MS | [3] |

| Heart Perfusate | Mouse | Post-ischemia | 8-HETE | ~10 pg/mL | LC-MS/MS | [3] |

| Brain | Mouse | Ischemia (10 min) | 8-HETE | R/S ratio ~1 | UPLC-MS | [4] |

| Skin | Mouse | Phorbol ester-induced | 8(S)-HETE | Presence confirmed | Not specified | [5] |

Note: This table includes data on 8-HETE in general when stereospecific data for this compound was not available. The data highlights the need for more targeted quantitative studies on this compound.

Experimental Protocols

Accurate quantification of this compound from complex biological matrices requires robust and validated methodologies. The following protocols are synthesized from established methods for eicosanoid analysis.

Tissue Homogenization and Lipid Extraction

This protocol outlines a general procedure for the extraction of lipids, including this compound, from solid tissues.

Materials:

-

Tissue sample (flash-frozen in liquid nitrogen and stored at -80°C)

-

Liquid nitrogen-cooled mortar and pestle

-

Homogenization tubes with appropriate beads

-

Folch solution (Chloroform:Methanol, 2:1, v/v)

-

Internal standard (e.g., deuterated 8-HETE)

-

Ice-cold 1 mM Butylated hydroxytoluene (BHT) in methanol

-

Ice-cold water

-

Centrifuge

Procedure:

-

Pulverize the frozen tissue sample to a fine powder using a liquid nitrogen-cooled mortar and pestle[6].

-

Weigh approximately 50 mg of the tissue powder into a pre-chilled homogenization tube[6].

-

Add a known amount of an appropriate internal standard (e.g., d8-8-HETE) to the tissue powder for accurate quantification.

-

Add 20 volumes of ice-cold Folch solution (chloroform:methanol, 2:1, v/v) relative to the tissue weight (e.g., 1 mL for 50 mg of tissue)[6].

-

Homogenize the tissue on ice using a bead beater or other suitable homogenizer until a uniform suspension is achieved.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lipid extraction[6].

-

Add ice-cold water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v) to induce phase separation[6].

-

Vortex the mixture thoroughly and centrifuge at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases[7].

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/water 50:50) for subsequent analysis[7].

Solid-Phase Extraction (SPE) for Eicosanoid Enrichment

For samples with low concentrations of this compound, an additional solid-phase extraction step can be employed to enrich the analyte and remove interfering substances.

Materials:

-

C18 SPE cartridges

-

Methanol

-

Deionized water

-

Hexane

-

Ethyl acetate

-

2M Hydrochloric acid

-

Nitrogen evaporator or centrifugal vacuum evaporator

Procedure:

-

Acidify the reconstituted lipid extract or aqueous sample (e.g., plasma, tissue homogenate supernatant) to a pH of approximately 3.5 with 2M HCl[8].

-

Condition a C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of deionized water[7].

-

Load the acidified sample onto the conditioned C18 cartridge[7].

-

Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol in water, and then 10 mL of hexane to remove polar impurities and some neutral lipids[8].

-

Elute the eicosanoids, including this compound, from the cartridge with 5-10 mL of ethyl acetate or methyl formate[7][8].

-

Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator[8].

-

Reconstitute the purified extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

8-HETE: m/z 319.2 -> 155.2 (quantifier), 319.2 -> 115.2 (qualifier)[4].

-

d8-8-HETE (Internal Standard): Appropriate mass transitions for the deuterated standard.

-

Procedure:

-

Prepare a series of calibration standards of this compound of known concentrations containing the internal standard.

-

Inject the prepared tissue extracts and calibration standards into the LC-MS/MS system.

-

Identify and integrate the chromatographic peaks corresponding to this compound and the internal standard based on their retention times and specific MRM transitions.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Calculate the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Visualizations

The biological activities of this compound are mediated through complex signaling cascades. While the complete picture is still emerging, research has implicated its involvement in inflammatory responses and cell migration.

Biosynthetic Pathway of this compound

This compound is synthesized from arachidonic acid primarily through the action of lipoxygenase enzymes.

Caption: Biosynthesis of this compound from membrane phospholipids.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the analysis of this compound from tissue samples.

Caption: Workflow for this compound extraction and analysis.

Putative Signaling Pathway in Corneal Epithelial Cells

Based on studies of 8(S)-HETE in the cornea, a potential signaling pathway involved in cell migration can be proposed. 8(S)-HETE has been shown to be crucial for the organization of the F-actin cytoskeleton, a key process in cell motility[1].

Caption: Proposed signaling of this compound in cell migration.

Conclusion and Future Directions

The natural occurrence of this compound in tissues represents a compelling area of research with implications for understanding inflammatory processes, tissue repair, and the development of novel therapeutics. While current quantitative data is sparse, the analytical methodologies to accurately measure this lipid mediator are well-established. This guide provides a foundational framework for researchers to pursue further investigations into the tissue-specific distribution and function of this compound. Future studies should focus on establishing baseline concentrations of this compound in a wide array of healthy and diseased tissues to elucidate its role as a potential biomarker and therapeutic target. The detailed protocols and pathway diagrams presented herein are intended to facilitate these critical next steps in unraveling the biological significance of this enigmatic eicosanoid.

References

- 1. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The incorporation and release of 12(S)-hydroxyeicosatetraenoic acid and its major metabolite, 8(S)-hydroxyhexadecatrienoic acid, from rabbit corneal lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 7. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 8. arborassays.com [arborassays.com]

A Comprehensive Review of 8(S)-HETrE: Synthesis, Signaling, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxy-9,11,14-eicosatrienoic acid, or 8(S)-HETrE, is a monohydroxy polyunsaturated fatty acid derived from the metabolism of dihomo-γ-linolenic acid (DGLA). As a member of the eicosanoid family, this compound is presumed to play a role in various physiological and pathophysiological processes, analogous to its more extensively studied counterpart, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). While research specifically focused on this compound is limited, its structural similarity to 8(S)-HETE suggests its potential involvement in inflammatory responses, cell signaling, and other biological activities. This technical guide provides a comprehensive literature review of studies on this compound and related compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to serve as a valuable resource for the scientific community.

Biosynthesis of this compound

This compound is biosynthesized from dihomo-γ-linolenic acid (DGLA; 20:3n-6), an elongated fatty acid derived from γ-linolenic acid (GLA). The conversion of DGLA to this compound is catalyzed by lipoxygenase (LOX) enzymes. Specifically, it is suggested that rabbit neutrophil lipoxygenase can produce this compound from DGLA[1]. The enzymatic reaction involves the stereospecific abstraction of a hydrogen atom and the insertion of molecular oxygen.

While the primary focus of many studies has been the conversion of arachidonic acid (AA) to 8(S)-HETE by 8S-lipoxygenase, the metabolism of DGLA by other lipoxygenases, such as 15-lipoxygenase (15-LOX), can lead to the formation of other hydroxy fatty acids like 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE)[2][3]. The specific enzyme kinetics and preferential substrate specificity of human lipoxygenases for DGLA leading to this compound formation require further investigation.

The biosynthesis pathway can be visualized as a series of enzymatic steps:

Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively characterized. However, it is expected to have similar effects to 8(S)-HETE due to their structural similarities[1]. 8(S)-HETE has been shown to be a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and to a lesser extent, PPARγ[4][5]. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Furthermore, 8-HETE has been demonstrated to induce cellular hypertrophy in human ventricular cardiomyocytes through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[6]. It is plausible that this compound could also modulate these critical signaling cascades.

The presumed signaling pathways for this compound, based on data from 8(S)-HETE, are illustrated below:

Quantitative Data

Specific quantitative data on the biological activity of this compound is scarce in the current literature. The majority of available data pertains to its structural analog, 8(S)-HETE.

| Compound | Assay | Cell Line | Effect | Quantitative Value | Reference |

| 8-HETE | MAPK Phosphorylation | RL-14 (human ventricular cardiomyocyte) | Increased phosphorylation of ERK1/2, p38, JNK | 10 µM treatment for 2h | [6] |

| 8-HETE | NF-κB Binding Activity | RL-14 (human ventricular cardiomyocyte) | Increased NF-κB binding | 10 µM treatment for 2h | [6] |

| 8(S)-HETE | PPAR Activation | - | Strong activator of PPARα, weak activator of PPARγ | - | [4][5] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on methods for other lipoxygenase products.

-

Substrate Preparation: Prepare a solution of dihomo-γ-linolenic acid (DGLA) in ethanol.

-

Enzyme Reaction: Incubate the DGLA solution with a purified lipoxygenase known to have 8-hydroxylating activity (e.g., from a recombinant source or a specific cell type) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at an optimized temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction by adding an organic solvent like methanol or by acidification.

-

Extraction: Extract the lipid products using a solid-phase extraction (SPE) C18 cartridge.

Purification by Chiral HPLC

To separate the 8(S) enantiomer from other potential isomers, chiral High-Performance Liquid Chromatography (HPLC) is essential.

-

Column: Utilize a chiral stationary phase column, such as a Chiralpak AD-H or similar column.

-

Mobile Phase: A typical mobile phase for chiral separation of fatty acids is a mixture of hexane, isopropanol, and a small amount of acetic acid. The exact ratio needs to be optimized for this compound.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 235 nm for conjugated dienes.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak for further analysis and biological assays.

Cell-Based Assays

Standard cell-based assays can be employed to investigate the biological functions of this compound.

-

Cell Migration Assay (Transwell Assay):

-

Seed cells in the upper chamber of a Transwell insert.

-

Add this compound to the lower chamber as a chemoattractant.

-

Incubate for a sufficient time to allow cell migration through the porous membrane.

-

Fix, stain, and quantify the migrated cells on the lower surface of the membrane.

-

-

Cell Proliferation Assay (e.g., MTT or BrdU assay):

-

Culture cells in the presence of varying concentrations of this compound.

-

After a defined incubation period, assess cell viability or DNA synthesis using a standard proliferation assay kit.

-

-

NF-κB Activation Assay (Reporter Assay):

-

Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase).

-

Treat the cells with this compound.

-

Measure the reporter gene activity to quantify NF-κB activation.

-

Conclusion and Future Directions

This compound remains a relatively understudied eicosanoid. While its structural similarity to 8(S)-HETE provides a strong basis for predicting its biological functions, direct experimental evidence is largely lacking. Future research should focus on several key areas:

-

Definitive Biosynthesis: Elucidating the specific human lipoxygenases responsible for the conversion of DGLA to this compound and their tissue distribution.

-

Quantitative Biological Activity: Conducting dose-response studies to determine the potency and efficacy of this compound in various cellular and in vivo models. This includes assessing its effects on cell proliferation, migration, inflammation, and lipid metabolism.

-

Receptor Identification: Identifying and characterizing the specific G-protein coupled receptor(s) that mediate the effects of this compound.

-

Comparative Studies: Directly comparing the biological activities and signaling pathways of this compound and 8(S)-HETE to understand their potentially distinct roles.

This technical guide serves as a foundational resource to stimulate and guide future investigations into the biology of this compound, a potentially important lipid mediator in health and disease. The provided protocols and visualized pathways offer a starting point for researchers to explore the synthesis, signaling, and functional roles of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Human Metabolome Database: Showing metabocard for 8-HETE (HMDB0004679) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

8(S)-HETrE and its Interaction with Lipid Mediators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxy-9E,11Z,14Z-eicosatrienoic acid (8(S)-HETrE) is a lipid mediator derived from the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA). As a metabolite of the less-inflammatory DGLA pathway, this compound is positioned at a crucial juncture in the complex network of lipid mediator signaling that governs inflammation and its resolution. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential biological functions, and its interplay with other lipid mediators. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area. While direct quantitative data for this compound remains limited, this guide consolidates available information and provides context based on related lipid mediators to stimulate further investigation into its therapeutic potential.

Introduction

Lipid mediators are a diverse class of signaling molecules derived from polyunsaturated fatty acids that play critical roles in a wide array of physiological and pathological processes, including inflammation, immunity, and tissue homeostasis. The balance between pro-inflammatory and pro-resolving lipid mediators is crucial for maintaining health, and dysregulation of these pathways is implicated in numerous chronic diseases.

This compound emerges from the metabolic cascade of DGLA, an omega-6 fatty acid that serves as a precursor to both anti-inflammatory and pro-resolving lipid mediators. Unlike arachidonic acid (AA), which is the substrate for potent pro-inflammatory eicosanoids such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), DGLA is metabolized to series-1 prostaglandins and other metabolites that often exhibit opposing, beneficial effects. This positions this compound as a molecule of significant interest for its potential to modulate inflammatory responses.

This guide will delve into the knowns and unknowns of this compound, providing a foundational resource for researchers and drug development professionals.

Biosynthesis of this compound

The primary pathway for the biosynthesis of this compound involves the enzymatic oxygenation of DGLA.

Precursor: Dihomo-γ-Linolenic Acid (DGLA)

DGLA (20:3n-6) is an intermediate in the metabolism of linoleic acid (LA), another omega-6 fatty acid. DGLA can be further metabolized to arachidonic acid (AA) by the enzyme Δ5-desaturase. However, it can also serve as a substrate for various enzymes, leading to the production of a distinct profile of lipid mediators.

Enzymatic Conversion by 5-Lipoxygenase (5-LO)

The key enzyme implicated in the synthesis of this compound is 5-lipoxygenase (5-LO). In a manner analogous to its action on arachidonic acid, 5-LO can oxygenate DGLA at the C-8 position to form an unstable hydroperoxy intermediate, 8(S)-hydroperoxyeicosatrienoic acid (8(S)-HPETrE). This intermediate is then rapidly reduced by cellular peroxidases to the more stable this compound.

Figure 1. Biosynthesis of this compound from DGLA.

Potential Biological Activities and Signaling Pathways

Direct evidence for the biological activities of this compound is currently scarce. However, based on the known functions of its precursor DGLA and the related arachidonic acid-derived metabolite, 8(S)-HETE, several potential roles can be postulated. DGLA itself is known to have anti-inflammatory properties, and its metabolites, such as prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), contribute to this effect.[1][2] 15-HETrE, for instance, can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.[3]

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

One of the most plausible mechanisms of action for this compound is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. The related arachidonic acid metabolite, 8(S)-HETE, is a known activator of PPARs. Given the structural similarity, it is hypothesized that this compound may also function as a PPAR agonist. Activation of PPARs, particularly PPARγ and PPARα, generally leads to anti-inflammatory responses.

References

The Therapeutic Potential of 8(S)-HETrE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid. Emerging research has highlighted its significant role in a variety of physiological and pathological processes, suggesting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of 8(S)-HETE's core biological functions, with a focus on its involvement in cellular signaling, inflammation, and tissue repair. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways to facilitate further investigation and drug development efforts in this area.

Introduction

Eicosanoids, a class of lipid mediators derived from 20-carbon polyunsaturated fatty acids, are critical regulators of cellular function. Among these, the hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse biological activities. 8(S)-HETE is a stereospecific metabolite of arachidonic acid, primarily synthesized through the action of lipoxygenase (LOX) enzymes. Its formation is induced by various stimuli, including phorbol esters and calcium ionophores, and it has been implicated in processes such as inflammation, cell migration, and gene regulation. This whitepaper aims to consolidate the existing knowledge on 8(S)-HETE, providing a detailed resource for researchers exploring its therapeutic relevance.

Biosynthesis and Metabolism

The primary route for 8(S)-HETE biosynthesis involves the stereoselective oxygenation of arachidonic acid by an 8S-lipoxygenase. This enzymatic reaction is characterized by the abstraction of the 10DR hydrogen from the arachidonic acid backbone, without the formation of a keto intermediate. While 8(S)-HETE is the predominant enantiomer formed through enzymatic processes, racemic mixtures of 8-HETE can also be generated non-enzymatically via lipid peroxidation.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of 8(S)-HETE and related compounds. This information provides a basis for comparing its potency and selectivity across different biological systems.

| Parameter | Molecule | Assay System | Value | Reference |

| IC50 | 8(S)-HETE | Competition binding assay with GST-xPPARα | ~500 nM | [1] |

| Effective Concentration | 8-HETE | Activation of MAPK and NF-κB pathways in RL-14 cells | 10 µM | [2] |

Table 1: Quantitative data on the interaction of 8(S)-HETE with signaling molecules.

| Compound | Receptor | EC50 | Reference |

| GW2331 | human PPARα | 50 nM | [1] |

| GW2331 | mouse PPARα | 10 nM | [1] |

| GW2331 | Xenopus PPARα | 60 nM | [1] |

| Fenofibrate | human PPARα | >21.84 µM | [3] |

| Compound 1 | human PPARα | 2.06 µM | [3] |

| Compound 3 | human PPARα | 1.78 µM | [3] |

Table 2: EC50 values of various PPARα activators for comparative purposes.

Signaling Pathways

8(S)-HETE exerts its biological effects through the modulation of several key signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.

PPARα Activation

8(S)-HETE is a potent and selective activator of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1] Upon binding, 8(S)-HETE induces a conformational change in PPARα, leading to the recruitment of co-activators and the transcriptional regulation of target genes.

NF-κB and MAPK Signaling

Studies have shown that 8-HETE can induce the activation of both the NF-κB and MAPK signaling cascades.[2] This activation is implicated in cellular processes such as hypertrophy and inflammation. The precise upstream and downstream effectors of 8(S)-HETE within these pathways are still under investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 8(S)-HETE.

PPARα Activation Assay (Dual-Luciferase Reporter Assay)

This assay quantitatively measures the ability of 8(S)-HETE to activate PPARα.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmid for human PPARα

-

Reporter plasmid containing a PPAR response element (PPRE) linked to a firefly luciferase gene

-

Control plasmid with a Renilla luciferase gene (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid, the PPRE-firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 8(S)-HETE (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luciferase Measurement:

-

Add Luciferase Assay Reagent II to each well and measure the firefly luciferase activity using a luminometer.

-

Subsequently, add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of PPARα activity by dividing the normalized luciferase activity of the 8(S)-HETE-treated wells by that of the vehicle-treated wells.

References

- 1. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detecting 8(S)-HETrE in Biological Samples: A Guide for Researchers

Application Notes and Protocols for the Accurate Quantification of a Key Lipid Mediator

For researchers, scientists, and professionals in drug development, the precise detection and quantification of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETrE) in biological samples is critical for understanding its role in various physiological and pathological processes. This compound, a lipoxygenase metabolite of arachidonic acid, is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene transcription involved in lipid metabolism and inflammation.[1][2] This document provides detailed application notes and protocols for the two primary methods of this compound detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of this compound

This compound exerts its biological effects primarily through the activation of PPARα. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade plays a crucial role in lipid homeostasis.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity and specificity. A critical aspect of this method is the use of chiral chromatography to separate the S and R enantiomers of 8-HETE, as they may have different biological activities.

Experimental Workflow

The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

Application Notes and Protocols for 8(S)-HETrE in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxy-eicosatrienoic acid (8(S)-HETrE) is a bioactive lipid metabolite of the ω-6 fatty acid γ-linolenic acid (GLA). It is formed via the 5-lipoxygenase (5-LO) pathway from the intermediate dihomo-γ-linolenic acid.[1] As a member of the eicosanoid family, this compound is involved in various physiological and pathological processes, making it a molecule of interest for researchers in various fields, including inflammation, wound healing, and cancer biology.

These application notes provide an overview of the use of this compound in cell culture experiments, including recommended protocols and potential applications. Due to the limited availability of data specifically for this compound, some of the protocols and quantitative data presented here are adapted from studies on the closely related compound 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE). Researchers should consider this and perform initial dose-response experiments to optimize conditions for their specific cell type and experimental setup.

Chemical Properties and Storage

| Property | Value | Reference |

| Formal Name | 8S-hydroxy-9E,11Z,14Z-eicosatrienoic acid | --INVALID-LINK-- |

| CAS Number | 889573-69-7 | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₃₄O₃ | --INVALID-LINK-- |

| Formula Weight | 322.5 g/mol | --INVALID-LINK-- |

| Formulation | A solution in ethanol | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

| Stability | ≥ 2 years | --INVALID-LINK-- |

Solubility:

-

0.1 M Na₂CO₃: 2 mg/ml

-

DMF: Miscible

-

DMSO: Miscible

-

Ethanol: Miscible

-

PBS (pH 7.2): 0.8 mg/ml

Data Presentation: Quantitative Effects of 8-HETE on Cardiomyocytes

The following table summarizes the quantitative effects of 8-HETE on the human ventricular cardiomyocyte cell line, RL-14. This data can serve as a starting point for designing experiments with this compound, with the understanding that potencies may differ.

| Cell Line | Concentration Range | Incubation Time | Endpoint | Observed Effect |

| RL-14 | 0.5 - 40 µM | 24 hours | Cell Viability (MTT Assay) | No significant change in cell viability observed. |

| RL-14 | 2.5 - 10 µM | 6 hours | Hypertrophy Marker Gene Expression (α-MHC, β-MHC, ANP, BNP) | Dose-dependent increase in the mRNA levels of hypertrophic markers. |

| RL-14 | 10 µM | 2 - 24 hours | β-MHC/α-MHC mRNA Ratio | Time-dependent increase in the β-MHC/α-MHC ratio, indicative of hypertrophy. |

| RL-14 | 10 µM | 2 hours | MAPK and NF-κB Activation | Increased phosphorylation of ERK1/2, p38 MAPK, and JNK1/2/3. Increased NF-κB binding activity. |

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Materials:

-

This compound in ethanol

-

Sterile, high-purity ethanol

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Appropriate cell culture medium

Procedure:

-

Stock Solution: this compound is typically supplied in an organic solvent like ethanol. Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile ethanol. Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to an intermediate concentration using sterile ethanol.

-

Final Dilution: Further dilute the intermediate solution into your pre-warmed cell culture medium to achieve the desired final concentrations. The final concentration of the vehicle (ethanol) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of ethanol) should always be included in your experiments.

Protocol 2: Cell Migration (Wound Healing) Assay

This protocol is adapted from studies on 8(S)-HETE's effect on corneal epithelial cell migration.[2]

Materials:

-

Corneal epithelial cells (e.g., hTCEpi)

-

6-well or 12-well tissue culture plates

-

Sterile p200 pipette tips

-

Cell culture medium

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed corneal epithelial cells in a multi-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a "wound" by gently scraping the monolayer in a straight line with a sterile p200 pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Replace the PBS with a fresh cell culture medium containing various concentrations of this compound or a vehicle control.

-

Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated points (mark the bottom of the plate for consistent imaging). This will be your 0-hour time point.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator.

-

Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width of the wound at each time point for each condition. The rate of cell migration can be calculated by the change in the wound area over time.

Protocol 3: Analysis of Hypertrophic Markers in Cardiomyocytes

This protocol is based on the study of 8-HETE's effects on RL-14 cells.

Materials:

-

RL-14 human ventricular cardiomyocytes

-

Appropriate cell culture plates and medium

-

This compound

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

Primers for hypertrophic markers (e.g., α-MHC, β-MHC, ANP, BNP) and a housekeeping gene.

Procedure:

-

Cell Seeding: Seed RL-14 cells in multi-well plates and allow them to adhere and grow.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 6 or 24 hours).

-

RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qRT-PCR: Perform quantitative real-time PCR using specific primers for the hypertrophic marker genes and a housekeeping gene for normalization.

-

Data Analysis: Analyze the qRT-PCR data to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 8-HETE-Induced Cardiomyocyte Hypertrophy

The following diagram illustrates the proposed signaling pathway by which 8-HETE induces hypertrophy in cardiomyocytes, involving the activation of MAPK and NF-κB pathways. It is plausible that this compound may act through a similar mechanism.

Caption: Proposed signaling pathway for this compound-induced cardiomyocyte hypertrophy.

Experimental Workflow for a Cell Migration Assay

The following diagram outlines the general workflow for conducting a wound healing cell migration assay.

Caption: Workflow for a wound healing cell migration assay.

Conclusion

This compound is a promising bioactive lipid for investigation in various cell-based assays. The protocols and data provided in these application notes offer a starting point for researchers to explore its effects on cell migration, hypertrophy, and other cellular processes. Due to the limited specific data for this compound, it is crucial to perform initial optimization experiments to determine the most effective concentrations and time points for your specific experimental system. Careful consideration of vehicle controls and appropriate assay selection will ensure the generation of robust and reliable data.

References

Application Notes and Protocols for the Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for 8(S)-HETrE Measurement

Introduction

8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) is a bioactive lipid mediator derived from the metabolism of γ-linolenic acid by the 5-lipoxygenase enzyme.[1] As an eicosanoid, it is implicated in various physiological and pathological processes. Research has indicated that serum levels of this compound are altered in mouse models of high-fat, high-sucrose diet-induced obesity, suggesting its potential role in metabolic disorders.[1] Furthermore, related compounds like 8-hydroxyeicosatetraenoic acid (8-HETE) are known to be involved in inflammatory responses and cell migration, potentially through the activation of MAPK and NF-κB signaling pathways.[2][3]

The quantitative measurement of this compound in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics targeting its pathways. This document provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a sensitive and high-throughput method suitable for the quantification of small molecules like this compound in various biological matrices.[4][5]

Principle of the Assay

This competitive ELISA is designed to quantify this compound based on the principle of competitive binding. A microplate is pre-coated with a capture antibody specific for this compound. When the sample or standard is added to the wells, the this compound in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled this compound for the limited binding sites on the antibody. After an incubation period, the unbound components are washed away. The amount of bound HRP-conjugate is then determined by the addition of a TMB substrate solution. The resulting color development is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, which is then used to determine the concentration of this compound in the unknown samples.

Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound formation and action.

Experimental Workflow

Caption: Overall workflow for this compound measurement.

Detailed Experimental Protocols

A. Sample Preparation: Solid Phase Extraction (SPE)

For accurate measurement, this compound must be extracted from complex biological matrices like plasma, serum, or urine.[5]

Materials:

-

C18 Solid Phase Extraction Cartridges

-

Biological sample (plasma, serum, urine, tissue homogenate)

-

Antioxidant/Inhibitor solution (e.g., Butylated hydroxytoluene (BHT) and Indomethacin)[5]

-

2M Hydrochloric acid (HCl)

-

Ethanol, Hexane, Ethyl Acetate

-

Deionized water

-

Nitrogen gas stream or centrifugal vacuum evaporator

-

Assay Buffer

Protocol:

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant like EDTA or heparin for plasma, or in serum separator tubes for serum.[6] Immediately after collection, add an antioxidant/cyclooxygenase inhibitor solution (e.g., 10-15 µM indomethacin) to prevent ex-vivo eicosanoid formation.[7] Store samples at -80°C if not used immediately.[5]

-

Acidification: Thaw samples on ice. For every 1 mL of sample, add approximately 50 µL of 2M HCl to adjust the pH to 3.5.[7] Vortex and let sit at 4°C for 15 minutes. Centrifuge at 1,500 x g for 10 minutes to pellet any precipitate.[7]

-

Cartridge Conditioning: Prepare the C18 SPE cartridge by washing with 10 mL of ethanol, followed by 10 mL of deionized water.[7]

-

Sample Loading: Apply the acidified supernatant from step 2 to the conditioned C18 cartridge.

-

Washing: Wash the cartridge sequentially with 10 mL of deionized water, followed by 10 mL of 15% ethanol in water, and finally with 10 mL of hexane to remove polar lipids and other impurities.[8]

-

Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate.[7]

-

Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[7] Reconstitute the dried lipid extract in an appropriate volume of Assay Buffer for immediate use in the ELISA.

B. Competitive ELISA Protocol

Materials:

-

96-well microplate pre-coated with anti-8(S)-HETrE antibody

-

This compound standard solution

-

Prepared samples (from section A)

-

This compound-HRP conjugate

-

Assay Buffer

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the this compound standard in Assay Buffer to generate a standard curve. Recommended concentrations may range from 1 pg/mL to 1000 pg/mL.

-

Add Standards and Samples: Add 50 µL of the prepared standards and samples into the appropriate wells of the antibody-coated microplate.

-

Competitive Reaction: Add 50 µL of the this compound-HRP conjugate solution to each well. Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

-

Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

-

Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

-

Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Presentation and Analysis

The concentration of this compound is determined by comparing the OD of the samples to the standard curve. The OD values are inversely proportional to the concentration of this compound.

1. Standard Curve Generation: Plot the average OD for each standard concentration (Y-axis) against the known concentration (X-axis). A four-parameter logistic (4-PL) curve fit is typically used.

Example Standard Curve Data:

| This compound (pg/mL) | OD at 450 nm (Mean) | % B/B₀ |

| 0 (B₀) | 1.850 | 100% |

| 10 | 1.628 | 88% |

| 50 | 1.184 | 64% |

| 100 | 0.833 | 45% |

| 250 | 0.481 | 26% |

| 500 | 0.296 | 16% |

| 1000 | 0.185 | 10% |

2. Assay Performance Characteristics (Example):

The performance of the developed ELISA should be thoroughly validated. The following table provides an example of typical performance data, which should be determined experimentally. This example is modeled on data for a similar eicosanoid, 15(S)-HETE.[9]

| Parameter | Specification | Description |

| Assay Range | 10 - 1000 pg/mL | The range of concentrations where the assay is precise and accurate. |

| Sensitivity (LOD) | ~5 pg/mL | The lowest concentration of this compound that can be distinguished from zero. |

| Intra-Assay Precision | < 10% CV | Variation within the same assay run (n=20 replicates). |

| Inter-Assay Precision | < 15% CV | Variation between different assay runs (n=10 independent assays). |

| Spike/Recovery | 85 - 115% | The accuracy of the assay in a biological matrix, determined by adding a known amount of this compound. |

3. Specificity and Cross-Reactivity:

The specificity of the antibody is critical. Cross-reactivity should be tested against structurally related molecules to ensure the assay accurately measures this compound.[10]

Example Cross-Reactivity Data:

| Compound | % Cross-Reactivity |

| This compound | 100% |

| 8(R)-HETrE | < 5% |

| 5(S)-HETE | < 0.1% |

| 12(S)-HETE | < 0.1% |

| 15(S)-HETE | < 0.1% |

| Arachidonic Acid | < 0.01% |

| γ-Linolenic Acid | < 0.01% |

Cross-reactivity is calculated as: (IC₅₀ of this compound / IC₅₀ of competing compound) x 100%.[11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - IN [thermofisher.com]

- 3. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. caymanchem.com [caymanchem.com]

- 6. stjohnslabs.com [stjohnslabs.com]

- 7. arborassays.com [arborassays.com]

- 8. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 9. caymanchem.com [caymanchem.com]

- 10. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]

- 11. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for 8(S)-HETrE Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity, and analytical protocols for the use of 8(S)-hydroxyeicosatrienoic acid (8(S)-HETrE) standards. The provided methodologies are intended to guide researchers in the accurate quantification and investigation of the biological role of this lipid mediator.

Commercial Sources and Purity of this compound Standards

This compound is an essential standard for researchers investigating lipid metabolism and inflammatory pathways. High-purity standards are critical for accurate quantification and for studying its biological activities. Below is a summary of commercially available this compound standards.

| Supplier | Catalog Number | Purity | Formulation | Storage |

| Cayman Chemical | CAY36360-100 ug[1] | ≥98%[2] | A solution in ethanol[2] | -20°C[2] |

| Santa Cruz Biotechnology | sc-208133 | Not specified | Not specified | -20°C |

Note: Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Biological Context and Signaling Pathways

This compound is a metabolite of the ω-6 fatty acid γ-linolenic acid (GLA)[2]. It is formed from dihomo-γ-linolenic acid by the action of 5-lipoxygenase (5-LO)[2]. While the specific signaling pathways of this compound are not extensively characterized, the closely related compound 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) has been shown to be a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and is implicated in the regulation of epithelial cell migration. Furthermore, 8-HETE has been observed to influence the MAPK and NF-κB signaling pathways, which are critical in inflammatory responses. It is hypothesized that this compound may exert its biological effects through similar pathways.

Putative Signaling Pathway for this compound